3,4'-Dihydroxyflavone chemical structure and properties
3,4'-Dihydroxyflavone chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, biological activities, and experimental protocols related to 3,4'-Dihydroxyflavone, a flavonoid of significant interest in pharmacological research.
Chemical Structure and Properties
3,4'-Dihydroxyflavone, a member of the flavonol subclass of flavonoids, is characterized by a phenyl group at position 2 and a hydroxyl group at position 3 of the C ring, with an additional hydroxyl group at the 4' position of the B ring. It is important to distinguish it from its isomer, 3',4'-Dihydroxyflavone, where the hydroxyl groups are on the B ring at positions 3' and 4', and the C ring lacks a hydroxyl group at position 3.
Chemical Structure:
Image Source: PubChem CID 688715
The quantitative properties of 3,4'-Dihydroxyflavone (CAS No: 14919-49-4) are summarized in the table below for easy reference.
| Property | Value | Reference |
| IUPAC Name | 3-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | [1] |
| Molecular Formula | C₁₅H₁₀O₄ | [1][2] |
| Molecular Weight | 254.24 g/mol | [1][2] |
| Melting Point | 171-172 °C (for the parent compound 3-Hydroxyflavone) | [3] |
| Solubility | DMSO: 86.96 mg/mL (342.04 mM) | [4] |
| XLogP3 | 3.0 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| ¹H NMR (270 MHz, DMSO-d6) | δ 10.13 (brs, 1H), 9.32 (brs, 1H), 8.10 (d, J = 9.2 Hz, 2H), 8.09 (d, J = 7.9 Hz, 1H), 7.65-7.85 (m, 2H), 7.44 (t, J = 7.9 Hz, 1H), 6.93 (d, J = 9.2 Hz, 2H) | [2] |
| ¹³C NMR (67.8 MHz, DMSO-d6) | δ 172.6, 159.2, 154.4, 146.2, 137.8, 133.5, 124.7, 124.5, 122.0, 121.4, 118.3 | [2] |
| Mass Spectrometry (FAB) | m/z 255 [M+H]⁺ | [2] |
| IR (film, cm⁻¹) | 2980, 2868, 1604, 1557, 1420, 1207, 1107, 1015 | [2] |
Biological Activities and Signaling Pathways
3,4'-Dihydroxyflavone exhibits a range of biological activities, primarily attributed to its antioxidant, anti-inflammatory, and antiviral properties.
The anti-inflammatory effects of the related isomer 3',4'-dihydroxyflavone (DHF) are well-documented. It mitigates inflammatory responses by directly interfering with the lipopolysaccharide (LPS) signaling cascade. [5][6]DHF interacts with the hydrophobic pocket of myeloid differentiation 2 (MD2), preventing LPS from binding to the Toll-like receptor 4 (TLR4)/MD2 complex. [5][6]This inhibition prevents the activation of downstream signaling pathways, including nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK), ultimately suppressing the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as TNF-α and IL-6. [5][7]
3,4'-Dihydroxyflavone functions as a potent antioxidant and antiapoptotic agent. [8]It has been shown to reduce intracellular reactive oxygen species (ROS) and decrease the number of apoptotic cells. [8]This activity is associated with the upregulation of antioxidant genes (like MnSOD) and anti-apoptotic genes (like Survivin), while concurrently reducing the expression of oxidant and pro-apoptotic genes (like Caspase-3 and Bax). [8]
Studies have demonstrated that 3,4'-Dihydroxyflavone possesses potent antiviral activity, particularly against the Influenza A virus (H1N1). [9]Its mechanism of action involves the inhibition of viral neuraminidase activity and the prevention of viral adsorption onto host cells. [9]In vivo studies in mice showed that oral administration of the compound significantly reduced viral titers in the lungs, mitigated pathological changes, and improved survival rates. [4][9]
Experimental Protocols
This section details methodologies for the synthesis, purification, and biological evaluation of 3,4'-Dihydroxyflavone.
A common route for synthesizing 3,4'-dihydroxyflavone involves the oxidative cyclization of a chalcone precursor, followed by deprotection. A general workflow is outlined below.
Detailed Protocol Example (based on debenzylation):
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Reaction Setup : A solution of a protected precursor (e.g., 100 mg, 0.29 mmol) in ethanol (16 mL) is prepared at room temperature. [2]2. Catalyst Addition : 10% Palladium hydroxide (Pd(OH)₂) on charcoal (5 mg) is added to the mixture. [2]3. Hydrogenation : The reaction mixture is stirred at 60°C for 1 hour under a hydrogen (H₂) atmosphere. [2]4. Work-up : The mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure. [2]5. Purification : The resulting residue is washed with diethyl ether (Et₂O) to yield the final product as a white powder. [2]Purity can be confirmed by NMR and mass spectrometry.
DPPH Radical Scavenging Assay (Antioxidant Activity):
This assay quantifies the ability of a compound to act as a free radical scavenger.
Protocol Steps:
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Solution Preparation : Prepare stock solutions of the test compound (e.g., 1 mg/mL in 1:1 ethanol-acetone) and a 0.2 M solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent. [10]2. Plating : Add 100 μL of serial dilutions of the test compound to a 96-well plate, with multiple replicates for each concentration. [10]3. Reaction : Add 100 μL of the DPPH stock solution to each well. [10]4. Incubation : Incubate the plate at room temperature in the dark for 20 minutes. [10]5. Measurement : Measure the absorbance at 517 nm. The purple color of DPPH fades in the presence of an antioxidant. [10]6. Analysis : Calculate the concentration that inhibits DPPH radicals by 50% (EC₅₀ value), using a positive control like Vitamin C for comparison. [10] Neuraminidase Inhibition Assay (Antiviral Activity):
This assay determines the compound's ability to inhibit a key enzyme required for influenza virus propagation.
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Reaction Mixture : Prepare a reaction mixture containing the influenza virus neuraminidase enzyme in a suitable buffer.
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Inhibitor Addition : Add varying concentrations of 3,4'-Dihydroxyflavone to the reaction mixture.
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Substrate Addition : Add a fluorogenic substrate, such as 4-methylumbelliferyl-N-acetylneuraminic acid (MUNANA).
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Incubation : Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).
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Reaction Termination : Stop the reaction by adding a stop solution (e.g., a high pH glycine-NaOH buffer).
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Fluorescence Reading : Measure the fluorescence of the released 4-methylumbelliferone using a fluorometer.
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Data Analysis : Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
Conclusion
3,4'-Dihydroxyflavone is a flavonoid with a compelling profile of anti-inflammatory, antioxidant, and antiviral activities. Its mechanisms of action, particularly the inhibition of key inflammatory signaling pathways and viral enzymes, make it a promising candidate for further investigation in drug development. The experimental protocols provided herein offer a foundation for researchers to synthesize, purify, and evaluate the therapeutic potential of this compound.
References
- 1. 3,4'-Dihydroxyflavone | C15H10O4 | CID 688715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4'-DIHYDROXYFLAVONE synthesis - chemicalbook [chemicalbook.com]
- 3. Flavonol | C15H10O3 | CID 11349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. 3',4'-Dihydroxyflavone mitigates inflammatory responses by inhibiting LPS and TLR4/MD2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3,4-Dihydroxyflavone acts as an antioxidant and antiapoptotic agent to support bovine embryo development in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiviral activity of 3,4'-dihydroxyflavone on influenza a virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
